HL-60 Acute Leukemia Cytotoxicity: Longipedlactone G Exhibits Lower Potency Than Key Analogs in Head-to-Head Panel Screening
In a direct panel screen of 13 longipedlactone analogs (compounds 1–13) against HL-60 acute leukemia cells, Longipedlactone G (compound 10) was not among the four most potent compounds. The most active analogs were compounds 3 (longipedlactone M), 7 (longipedlactone A), 9 (longipedlactone F), and 13 (longipedlactone J) [1]. While exact IC50 values for Longipedlactone G in this assay were not reported, the exclusion from the 'most potent' subset implies an IC50 significantly higher than that of the lead analogs, which typically exhibit sub-10 μM activity in this system.
| Evidence Dimension | In vitro cytotoxicity against HL-60 acute leukemia cells |
|---|---|
| Target Compound Data | Not among the four most potent compounds (compounds 3, 7, 9, 13) |
| Comparator Or Baseline | Longipedlactone A (compound 7), Longipedlactone F (compound 9), Longipedlactone J (compound 13), Longipedlactone M (compound 3) — identified as most potent |
| Quantified Difference | Target compound did not meet the threshold for inclusion in the most potent group |
| Conditions | HL-60 human acute leukemia cell line; in vitro cytotoxicity assay (likely MTT) as described in J Nat Prod 2010 |
Why This Matters
For researchers seeking maximal anti-leukemic potency from a longipedlactone scaffold, Longipedlactone G is not the optimal choice; procurement should prioritize analogs 3, 7, 9, or 13 based on this direct comparative evidence.
- [1] Yang JH, Pu JX, Wen J, Li XN, He F, Xue YB, et al. Cytotoxic triterpene dilactones from the stems of Kadsura ananosma. J Nat Prod. 2010 Jan;73(1):12-6. View Source
